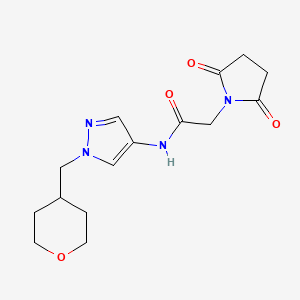

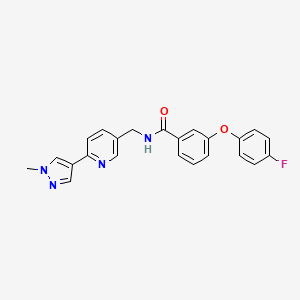

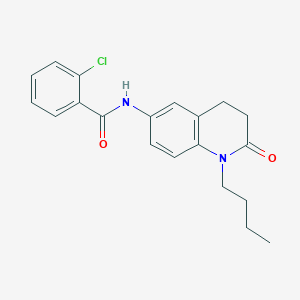

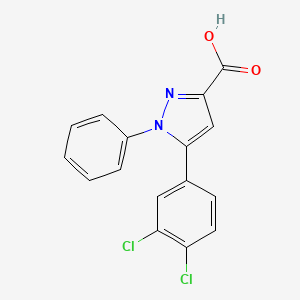

![molecular formula C18H17NO3 B2396278 N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide CAS No. 2034563-13-6](/img/structure/B2396278.png)

N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. It also involves understanding how these properties influence the compound’s behavior in different environments .Mécanisme D'action

Target of Action

It is known that compounds with a similar structure, such as meroterpenoids isolated from fungi of the family ganoderma cochlear, exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .

Mode of Action

This interaction could potentially inhibit the activity of the target protein, leading to a disruption in the biochemical pathways in which the protein is involved .

Biochemical Pathways

If we consider its potential target, nat2, it is involved in the synthesis of lipids in the cell wall of mycobacteria . Therefore, it can be hypothesized that the compound may affect lipid synthesis and related biochemical pathways .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect .

Result of Action

Based on its potential inhibitory activity against nat2, it can be hypothesized that the compound may disrupt the synthesis of lipids in the cell wall of mycobacteria, potentially leading to changes in cell function .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BFA in lab experiments is its potent antitumor activity, making it a promising lead compound for the development of new anticancer drugs. However, BFA is also known to be cytotoxic and can induce ER stress at low concentrations, making it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for the research and development of BFA. One potential direction is the synthesis of BFA derivatives with improved pharmacological properties and reduced cytotoxicity. Another direction is the investigation of BFA's potential as a therapeutic agent for the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BFA and its effects on cellular processes.

Méthodes De Synthèse

The synthesis of BFA involves a multi-step process starting with the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,2'-bifuran in the presence of a Lewis acid catalyst to produce BFA.

Applications De Recherche Scientifique

BFA has been used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and materials science. BFA has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising lead compound for the development of new anticancer drugs.

Safety and Hazards

Propriétés

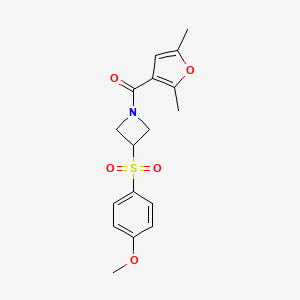

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-5-6-13(2)15(10-12)18(20)19-11-14-7-8-17(22-14)16-4-3-9-21-16/h3-10H,11H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMOQEFRKSNTPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2396198.png)

![N-mesityl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2396200.png)

![9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride](/img/structure/B2396201.png)

![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)

![methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2396209.png)

![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)

![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)